

Application Notes and Protocols: The Use of Trisodium Citrate in Coagulation Assays

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Compound of Interest

Compound Name:	Trisodium
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Introduction

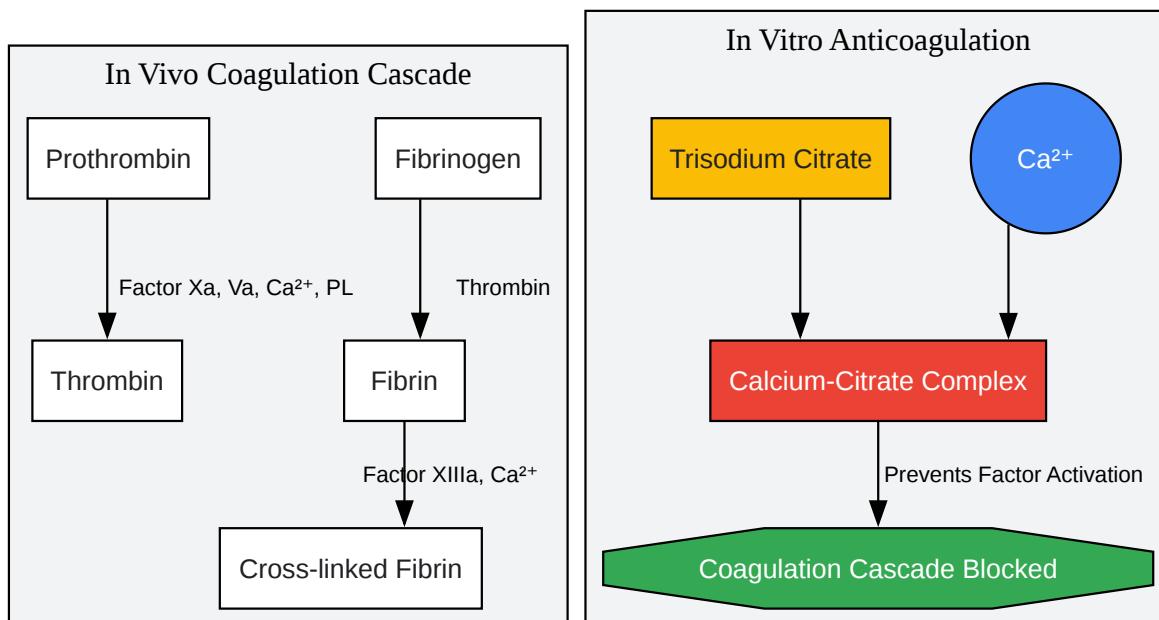
Trisodium citrate is the anticoagulant of choice for routine and specialized coagulation testing. [1][2] Its primary function is to prevent the initiation of the coagulation cascade in vitro by chelating calcium ions, which are essential for the activation of several coagulation factors.[3] [4] The concentration of **trisodium** citrate used for blood collection is a critical pre-analytical variable that can significantly impact the accuracy and reliability of coagulation assay results.[5] [6][7] These application notes provide a comprehensive overview of the use of **trisodium** citrate in coagulation assays, including its mechanism of action, recommended concentrations, and detailed protocols for sample collection and processing.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot. Calcium ions (Ca^{2+}) are a critical cofactor at multiple steps in this cascade, including the activation of Factors IX, X, VII, and II (prothrombin), as well as the polymerization of fibrin monomers.

Trisodium citrate acts as an anticoagulant by binding to free calcium ions in the blood sample, forming a calcium-citrate complex.[3][4] This sequestration of calcium effectively inhibits the coagulation cascade, preserving the blood in a liquid state and maintaining the integrity of the coagulation factors for subsequent analysis.[2][8] The anticoagulant effect of citrate is

reversible; upon the addition of calcium chloride (CaCl_2) in the laboratory assay, the clotting process is initiated, allowing for the measurement of various coagulation parameters.[9]



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Caption: Mechanism of **Trisodium** Citrate Anticoagulation.

Recommended Concentrations and Their Impact

The two most common concentrations of **trisodium** citrate used for coagulation testing are 3.2% (109 mmol/L) and 3.8% (129 mmol/L).[2][5] However, international guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the International Council for Standardisation in Haematology (ICSH) recommend the use of 3.2% **trisodium** citrate for all coagulation tests.[6][10][11]

The choice of citrate concentration can significantly affect test results, particularly for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[5][6] Studies have shown that blood collected in 3.8% citrate may yield longer clotting times compared to 3.2% citrate, especially when using responsive reagents.[2][5] This is because the higher citrate

concentration in 3.8% solutions binds more of the calcium added back during the assay, making less available to promote clot formation.[2][5]

Quantitative Impact of Citrate Concentration on Coagulation Assays

The following table summarizes the observed effects of 3.2% versus 3.8% **trisodium** citrate on common coagulation parameters from published studies.

Coagulation Assay	Effect of 3.8% Citrate Compared to 3.2% Citrate		Key Findings	Reference
	Citrate	Patient Population		
Prothrombin Time (PT) / INR	Significantly higher INR values, especially with responsive reagents.	Patients on oral anticoagulant therapy.	27% of samples varied by 0.7 to 2.7 INR units between the two citrate concentrations.	[5]
Activated Partial Thromboplastin Time (aPTT)	Longer aPTT values, particularly in heparinized patients.	Patients receiving intravenous heparin therapy.	5 of 22 heparinized samples had a >7-second difference between the two citrate concentrations with a responsive reagent.	[5]
Specialized Coagulation Tests	Statistically significant differences in dRVVT, Factor V, Factor VIII, and Protein C activity, though of minor clinical relevance.	Healthy volunteers.	Most parameters showed good comparability, but aPTT-FS and Staclot LA were considerably affected.	[12][13]

Experimental Protocols

Accurate and reproducible results in coagulation testing are highly dependent on standardized pre-analytical procedures.

Protocol 1: Blood Sample Collection

- Patient Preparation: Ensure the patient is correctly identified.
- Tube Selection: Use a light blue top tube containing 3.2% buffered **trisodium** citrate.[14] Verify the tube's expiration date.
- Order of Draw: If multiple tubes are being drawn, the citrate tube should be collected after a non-additive tube or another citrate tube to avoid contamination with other anticoagulants or clot activators.[15]
- Venipuncture: Perform a clean, atraumatic venipuncture. Avoid prolonged tourniquet application (<1 minute).[15]
- Fill Volume: It is critical to fill the collection tube to the indicated fill line. The correct ratio of blood to anticoagulant is 9:1.[8][16] Under-filling the tube leads to an excess of citrate, which can falsely prolong clotting times.[11][17] Tubes with less than 80-90% of the nominal fill volume should be rejected.[10]
- Mixing: Immediately after collection, gently invert the tube 3 to 6 times to ensure thorough mixing of blood with the anticoagulant.[15] Do not shake vigorously, as this can cause hemolysis and platelet activation.



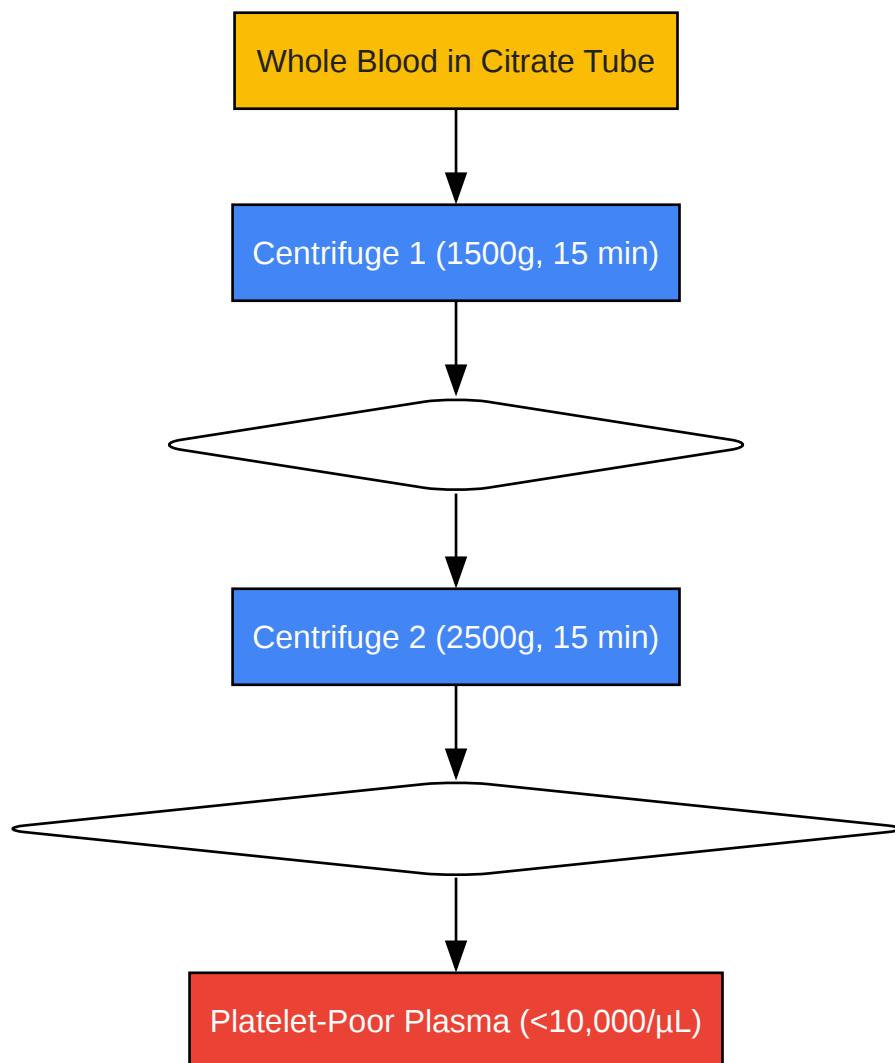
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Caption: Blood Collection Workflow for Coagulation Assays.

Protocol 2: Preparation of Platelet-Poor Plasma (PPP)

For most coagulation assays, it is essential to use platelet-poor plasma (PPP), which is defined as plasma with a platelet count of less than 10,000/ μ L.[18] Residual platelets can interfere with testing by releasing platelet factor 4 (neutralizing heparin) or phospholipids, leading to inaccurate results.

- Initial Centrifugation: Within one hour of collection, centrifuge the capped citrate tube at 1500-2000 g for 10-15 minutes at room temperature.
- Plasma Aspiration: Carefully remove the upper two-thirds of the plasma using a plastic transfer pipette, without disturbing the buffy coat (the layer of white blood cells and platelets) and red blood cells.[18][19]
- Second Centrifugation (Double-Spin Method): Transfer the aspirated plasma to a secondary plastic tube. Centrifuge this tube at a higher speed (e.g., 2000-2500 g) for 10-15 minutes to further deplete platelets.[14][20]
- Final Plasma Transfer: Carefully transfer the supernatant (PPP) to a final, clearly labeled plastic tube, avoiding the platelet pellet at the bottom.
- Storage: If testing is not performed immediately, the PPP should be frozen at -20°C for short-term storage or -70°C for long-term storage.[19]



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